molecular formula C18H36OSi B14403952 [(5-Ethenyl-6-propyldec-7-en-5-yl)oxy](trimethyl)silane CAS No. 88298-24-2

[(5-Ethenyl-6-propyldec-7-en-5-yl)oxy](trimethyl)silane

Cat. No.: B14403952
CAS No.: 88298-24-2
M. Wt: 296.6 g/mol
InChI Key: OCEIQVQDQPGHRC-UHFFFAOYSA-N
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Description

(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a complex hydrocarbon chain

Preparation Methods

The synthesis of (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane typically involves the reaction of a suitable hydrocarbon precursor with trimethylchlorosilane in the presence of a catalyst. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups using reagents like halides or alcohols.

Scientific Research Applications

(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. Additionally, the compound can participate in hydrosilylation reactions, where the silane group adds across double bonds in unsaturated substrates.

Comparison with Similar Compounds

(5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane can be compared with other organosilicon compounds such as:

    Trimethylsilane: A simpler compound with a single silicon atom bonded to three methyl groups.

    Hexamethyldisilane: Contains two silicon atoms bonded to six methyl groups.

    Vinyltrimethylsilane: Features a vinyl group attached to the silicon atom, similar to the ethenyl group in (5-Ethenyl-6-propyldec-7-en-5-yl)oxysilane.

Properties

CAS No.

88298-24-2

Molecular Formula

C18H36OSi

Molecular Weight

296.6 g/mol

IUPAC Name

(5-ethenyl-6-propyldec-7-en-5-yl)oxy-trimethylsilane

InChI

InChI=1S/C18H36OSi/c1-8-12-15-17(14-10-3)18(11-4,16-13-9-2)19-20(5,6)7/h11-12,15,17H,4,8-10,13-14,16H2,1-3,5-7H3

InChI Key

OCEIQVQDQPGHRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=C)(C(CCC)C=CCC)O[Si](C)(C)C

Origin of Product

United States

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